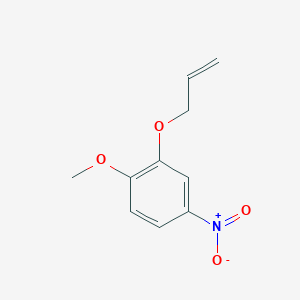

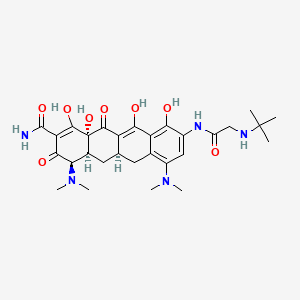

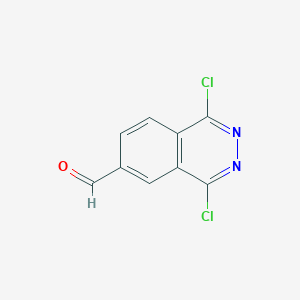

![molecular formula C6H9ClN2 B3322152 3-氮杂双环[3.1.0]己烷-1-碳腈盐酸盐 CAS No. 1421939-67-4](/img/structure/B3322152.png)

3-氮杂双环[3.1.0]己烷-1-碳腈盐酸盐

描述

3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrochloride is a chemical compound used in the synthesis of derivatives of Tolterodine and Oxybutynin, which are used in the treatment of urinary incontinence .

Synthesis Analysis

The synthesis of 3-Azabicyclo[3.1.0]hexane derivatives involves a palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones . This gram-scale cyclopropanation reaction of maleimides provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities . The major diastereoisomers could be easily isolated by chromatography on silica gel .Molecular Structure Analysis

The molecular structure of 3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide, a similar compound, is given by the InChI code: 1S/C6H8N2.BrH/c7-3-6-1-5(6)2-8-4-6;/h5,8H,1-2,4H2;1H .Chemical Reactions Analysis

The key step in the synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes, another derivative, is the photochemical decomposition of CHF2-substituted pyrazolines . This protocol has the advantages of simple operation, mild conditions, and excellent functional group tolerance, giving the desired products in moderate to excellent yields .Physical and Chemical Properties Analysis

The physical form of 3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide, a similar compound, is a light yellow solid . It should be stored at 0-8°C .科学研究应用

药理特性和抗肥胖作用

3-氮杂双环[3.1.0]己烷-1-碳腈盐酸盐表现出三重摄取抑制剂的药理特性,影响去甲肾上腺素、血清素和多巴胺转运蛋白。该化合物被识别为 DOV 21947,已显示出在饮食诱导肥胖 (DIO) 的啮齿动物模型中降低体重和血浆甘油三酯水平的功效。具体而言,DOV 21947 给药导致显着减肥,这归因于腹膜后和肠系膜脂肪库中白色脂肪组织的减少。虽然它暂时减少了 DIO 大鼠的食量,但这种作用在持续治疗后恢复正常。值得注意的是,DOV 21947 没有显着改变重要器官功能,表明在所研究的动物模型中对运动活动、心血管参数或体温没有不利影响的特定且持续的抗肥胖作用 (Tizzano 等,2008)。

动物模型中的代谢和分布

3-氮杂双环[3.1.0]己烷衍生物(如双环芬)的药代动力学、分布和代谢已在小鼠、大鼠和猴子中得到广泛研究。双环芬是一种非麻醉镇痛药,对各种急性和慢性疼痛模型有效。研究表明,双环芬在不同物种中都能很好地吸收,口服生物利用度从中等范围到高范围。双环芬的代谢涉及广泛的生物转化,产生各种代谢物,包括内酰胺、内酰胺酸和酸性代谢物,主要通过尿液和粪便排出。这些发现强调了该化合物的广泛代谢及其代谢物在其药理活性中的作用。值得注意的是,内酰胺酸在所研究的物种中成为一种主要代谢物,表明代谢途径一致 (Musick 等,2008)。

安全和危害

The safety information for 3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide, a similar compound, includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Several precautionary statements are also provided, including P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

未来方向

The future directions for the use of 3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrochloride and its derivatives could involve further exploration of their potential therapeutic applications. For instance, the mu opioid receptor antagonist CP-866,087 is one of the derivatives that can be synthesized from 3-azabicyclo[3.1.0]hexane .

作用机制

Target of Action

3-Azabicyclo[3.1.0]hexane (3-ABH) derivatives are heterocyclic systems often present in molecules capable of acting on various biological targets . They are actively used in drug design

Mode of Action

The exact mode of action of 3-Azabicyclo[313-abh derivatives are known to interact with their targets to exert their effects .

Biochemical Pathways

The specific biochemical pathways affected by 3-Azabicyclo[313-abh derivatives are known to act on various biological targets, suggesting that they may influence multiple biochemical pathways .

Result of Action

The molecular and cellular effects of 3-Azabicyclo[31Given that 3-abh derivatives can act on various biological targets , it is likely that this compound would have multiple effects at the molecular and cellular level.

属性

IUPAC Name |

3-azabicyclo[3.1.0]hexane-1-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2.ClH/c7-3-6-1-5(6)2-8-4-6;/h5,8H,1-2,4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMMFELHNPKHNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1(CNC2)C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

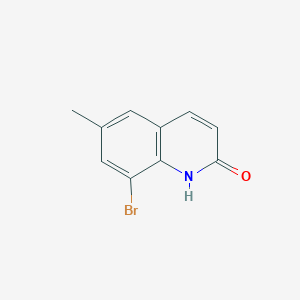

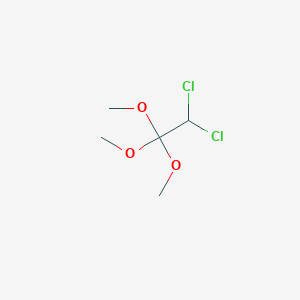

![4-hydroxynaphtho[2,3-b]furan-8(5H)-one](/img/structure/B3322078.png)

![(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid](/img/structure/B3322118.png)

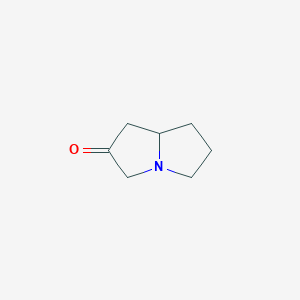

![(3S,4R)-1-azabicyclo[2.2.1]heptan-3-ol](/img/structure/B3322140.png)